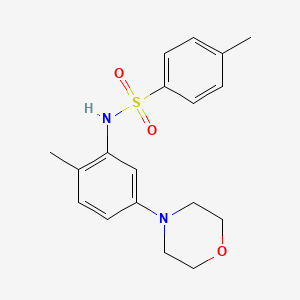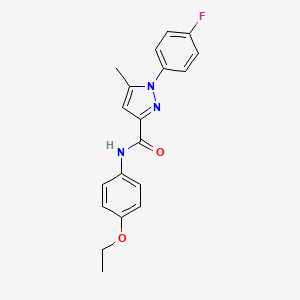
1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, it has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
The advantages of using 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide in lab experiments include its simple synthesis method, its ability to inhibit specific enzymes and pathways, and its diverse range of potential applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of chronic pain, inflammation, and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, studies are needed to determine the optimal dosage and administration of this compound for specific applications. Finally, studies are needed to determine the potential side effects and interactions of this compound with other drugs.
合成法
The synthesis of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide involves the reaction of 5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide with carbon disulfide and sodium hydroxide, followed by the addition of acetic anhydride. The resulting product is this compound. This method is a simple and efficient way to produce this compound.
科学的研究の応用
1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative stress.
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-16(11-19-20(13)15-8-10-24(22,23)12-15)17(21)18-9-7-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMMNBACCOLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)
methanone](/img/structure/B6638587.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)
![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)

